molecular formula C21H29KO7S B1141471 Corticosterone sulfate CAS No. 100775-23-3

Corticosterone sulfate

Cat. No.: B1141471
CAS No.: 100775-23-3
M. Wt: 464.61406
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Description

Corticosterone sulfate is a steroid hormone that plays a crucial role in the regulation of energy, immune reactions, and stress responses. It is a 21-carbon steroid hormone of the corticosteroid type produced in the cortex of the adrenal glands. In many species, including amphibians, reptiles, rodents, and birds, corticosterone is the main glucocorticoid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of corticosterone sulfate typically involves the hydroxylation of pregnenolone, followed by a series of enzymatic reactions. The process includes the conversion of pregnenolone to progesterone, which is then hydroxylated to form corticosterone. The final step involves the sulfation of corticosterone to produce this compound .

Industrial Production Methods: Industrial production of this compound often employs microbial transformation processes. Specific strains of microorganisms are used to convert precursor steroids into this compound through biotransformation. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Corticosterone sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Neurobiological Research

Corticosterone sulfate plays a significant role in neurobiological studies, particularly concerning stress responses and cognitive functions.

Stress Response and Cognitive Function

Research indicates that this compound influences neuronal activity and cognitive processes. For example, a study demonstrated that elevated levels of this compound could impair learning and memory in animal models, particularly those predisposed to cognitive dysfunction due to genetic factors such as amyloid precursor protein mutations .

Key Findings:

  • Impaired Learning: Long-term administration of this compound resulted in increased β-amyloid deposition, correlating with cognitive decline in APP/PS1 transgenic mice .
  • Mechanism of Action: this compound modulates neuronal signaling pathways that are critical for learning and memory formation.

Endocrinological Applications

This compound is also relevant in the field of endocrinology, particularly regarding its metabolic pathways and physiological effects.

Metabolism and Hormonal Interactions

This compound is metabolized alongside cortisol, influencing various hormonal pathways. A notable study tracked the secretion rates of cortisol sulfate and its metabolic products, revealing that this compound contributes to the overall glucocorticoid activity in the body .

Data Table: Secretion Rates of this compound

Subject TypeSecretion Rate (mg/day)
Adult Subjects0.04 - 0.1

Key Insights:

  • Hormonal Regulation: The secretion rate of this compound represents a fraction of cortisol levels, indicating its role in hormonal balance .
  • Metabolic Pathways: this compound is partially metabolized into 11-hydroxy- and 11-oxo-17-ketosteroids, which are excreted as glucuronide esters .

Behavioral Studies

This compound has been utilized in behavioral studies to understand its effects on social communication among animals.

Pheromone Signaling

Recent studies have identified sulfated steroids, including this compound, as key ligands in pheromone signaling among mice. This highlights its importance in social interactions and communication through olfactory cues .

Case Study Example:

  • In a study involving female mice, it was found that urine extracts containing this compound significantly influenced the activity of vomeronasal sensory neurons (VSNs), which are crucial for detecting pheromones .

Clinical Implications

The clinical relevance of this compound extends to its potential therapeutic applications and implications for understanding various health conditions.

Cognitive Decline and Aging

Studies have linked elevated levels of corticosteroids to cognitive decline in aging populations. For instance, a prospective study indicated that increased free cortisol levels were associated with cognitive impairment among elderly subjects .

Data Table: Correlation Between Cortisol Levels and Cognitive Impairment

MeasurementOdds Ratio (OR)Confidence Interval (CI)
Free Cortisol Increase1.50.9 – 2.4
DHEAS Inverse Relation0.50.2 – 1.1

Mechanism of Action

Corticosterone sulfate exerts its effects by binding to glucocorticoid receptors, which then act as transcription factors to regulate the expression of specific genes. This binding modulates various physiological processes, including immune response, metabolism, and stress response. The molecular targets include glucocorticoid receptors and mineralocorticoid receptors .

Comparison with Similar Compounds

    Cortisol: The primary glucocorticoid in humans, with similar functions but higher potency.

    Cortisone: An inactive metabolite of cortisol, used in the treatment of inflammation.

    11-dehydrocorticosterone: A precursor in the biosynthesis of corticosterone.

Uniqueness: Corticosterone sulfate is unique in its role as the primary glucocorticoid in many non-human species, making it a valuable model for studying stress and immune responses in these organisms. Its sulfated form also provides distinct pharmacokinetic properties, such as increased solubility and stability .

Biological Activity

Corticosterone sulfate (CS) is a sulfated derivative of corticosterone, a steroid hormone produced by the adrenal cortex. This compound plays a significant role in various physiological processes, including stress response, immune function, and metabolism. The biological activity of this compound has garnered attention in recent years due to its potential implications in health and disease.

1. Structure and Synthesis

This compound is formed through the enzymatic sulfation of corticosterone, primarily occurring in the liver. The enzyme responsible for this process is known as sulfotransferase, which catalyzes the transfer of a sulfate group to the hydroxyl group at the 21-position of corticosterone. This modification alters the solubility and biological activity of the steroid, impacting its interaction with receptors and its metabolic clearance.

2. Biological Functions

Hormonal Regulation:
this compound is involved in the regulation of several physiological processes:

  • Stress Response: It modulates the body's response to stress by influencing glucocorticoid receptor signaling pathways.
  • Metabolism: this compound affects glucose metabolism and lipid profiles, playing a role in energy homeostasis.

Neuroendocrine Effects:
Research indicates that this compound may influence neuroendocrine functions, particularly in the hypothalamus-pituitary-adrenal (HPA) axis. Elevated levels of CS have been associated with altered stress responses and behavioral changes.

3. Pharmacokinetics and Metabolism

This compound exhibits distinct pharmacokinetic properties compared to its parent compound, corticosterone:

  • Absorption and Distribution: Following administration, CS is rapidly absorbed into circulation but shows limited distribution to tissues due to its high affinity for plasma proteins.
  • Metabolic Clearance: Studies indicate that CS has a high metabolic clearance rate, primarily through hepatic pathways. The conversion of CS back to corticosterone is minimal, suggesting that it may serve primarily as an excretory product rather than an active hormone.

4. Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Study on Gender Differences: A study involving both men and women found significant differences in the metabolism of this compound. Premenopausal women exhibited higher intrahepatic conversion rates compared to men, suggesting a potential influence of estrogen on sulfotransferase activity .
  • Impact on Reproductive Health: Research has indicated that elevated levels of this compound during pregnancy may affect fetal development and maternal health, highlighting its importance in reproductive physiology .

5. Comparative Biological Activity

A comparative analysis between this compound and other steroid sulfates reveals varying degrees of biological activity:

CompoundBiological ActivityMetabolic Clearance Rate
CorticosteroneModerateHigh
This compoundLowVery High
Deoxythis compoundLowModerate

This table illustrates that while corticosterone itself has moderate biological activity, its sulfated form exhibits significantly lower activity but higher clearance rates, indicating its role as a metabolic byproduct rather than an active hormone.

6. Conclusion

This compound plays a crucial role in endocrine regulation and metabolic processes. Its unique pharmacokinetic profile and biological functions underscore the importance of understanding this compound in both physiological contexts and potential therapeutic applications. Further research is necessary to fully elucidate its mechanisms of action and implications for health and disease management.

Properties

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O7S/c1-20-8-7-13(22)9-12(20)3-4-14-15-5-6-16(18(24)11-28-29(25,26)27)21(15,2)10-17(23)19(14)20/h9,14-17,19,23H,3-8,10-11H2,1-2H3,(H,25,26,27)/t14-,15-,16+,17-,19+,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWEMVKUDQCSHGT-HJTSIMOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)COS(=O)(=O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)COS(=O)(=O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60911709
Record name 11-Hydroxy-3,20-dioxopregn-4-en-21-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60911709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105-02-8
Record name Corticosterone sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001105028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Hydroxy-3,20-dioxopregn-4-en-21-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60911709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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